molecular formula C4H7F3OS B2539924 2-((2,2,2-Trifluoroethyl)thio)ethanol CAS No. 5187-61-1

2-((2,2,2-Trifluoroethyl)thio)ethanol

Cat. No.: B2539924
CAS No.: 5187-61-1
M. Wt: 160.15
InChI Key: YIUJIEYRSACWDN-UHFFFAOYSA-N
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Description

2-((2,2,2-Trifluoroethyl)thio)ethanol is an organic compound characterized by the presence of a trifluoroethyl group attached to a thioether and an ethanol moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, known for its strong electron-withdrawing effects. This makes the compound more acidic compared to its non-fluorinated counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Thioether Formation: : The synthesis of 2-((2,2,2-Trifluoroethyl)thio)ethanol typically begins with the formation of the thioether bond. This can be achieved by reacting 2,2,2-trifluoroethyl bromide with sodium thiolate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

  • Ethanol Attachment: : The next step involves the introduction of the ethanol group. This can be done by reacting the intermediate thioether with ethylene oxide in the presence of a base such as potassium hydroxide (KOH) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-((2,2,2-Trifluoroethyl)thio)ethanol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: : Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles such as amines or alkoxides replace the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiols.

    Substitution: Various substituted thioethers.

Scientific Research Applications

Chemistry

In chemistry, 2-((2,2,2-Trifluoroethyl)thio)ethanol is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to the trifluoromethyl group makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The trifluoromethyl group can influence the biological activity of molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The compound’s ability to modulate enzyme activity and its stability under physiological conditions make it a candidate for drug development.

Industry

Industrially, this compound is used in the manufacture of specialty chemicals and materials. Its unique properties are leveraged in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 2-((2,2,2-Trifluoroethyl)thio)ethanol exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. This can modulate the activity of these biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: Similar in structure but lacks the thioether group.

    2-((2,2,2-Trifluoroethyl)thio)acetic acid: Contains a carboxylic acid group instead of an ethanol moiety.

    2-((2,2,2-Trifluoroethyl)thio)propane: Has a propane backbone instead of ethanol.

Uniqueness

2-((2,2,2-Trifluoroethyl)thio)ethanol is unique due to the combination of the trifluoromethyl group and the thioether linkage, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their scientific endeavors.

Properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfanyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3OS/c5-4(6,7)3-9-2-1-8/h8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUJIEYRSACWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5187-61-1
Record name 2-[(2,2,2-trifluoroethyl)sulfanyl]ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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